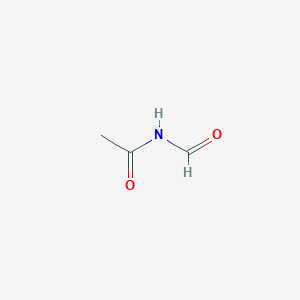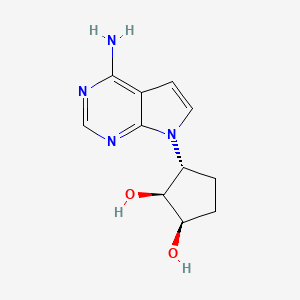
(1R,2S,3R)-3-(4-Amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is a complex organic compound featuring a cyclopentane ring substituted with an amino group and a pyrrolo[2,3-d]pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrrolo[2,3-d]pyrimidine precursors. Key steps may involve:
Cyclopentane Functionalization: Introduction of hydroxyl groups on the cyclopentane ring.
Pyrrolo[2,3-d]pyrimidine Synthesis: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Coupling Reactions: Linking the functionalized cyclopentane with the pyrrolo[2,3-d]pyrimidine core under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced chromatographic methods to isolate the desired product.
化学反応の分析
Types of Reactions
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions at the amino group or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of substituted cyclopentane derivatives.
科学的研究の応用
Chemistry
In chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex organic compound with a quinoline core.
Uniqueness
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is unique due to its combination of a cyclopentane ring and a pyrrolo[2,3-d]pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
194800-77-6 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
(1R,2S,3R)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-10-6-3-4-15(11(6)14-5-13-10)7-1-2-8(16)9(7)17/h3-5,7-9,16-17H,1-2H2,(H2,12,13,14)/t7-,8-,9+/m1/s1 |
InChIキー |
ZBLFXLSZACFGJX-HLTSFMKQSA-N |
異性体SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O |
正規SMILES |
C1CC(C(C1N2C=CC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
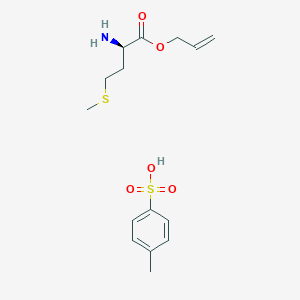
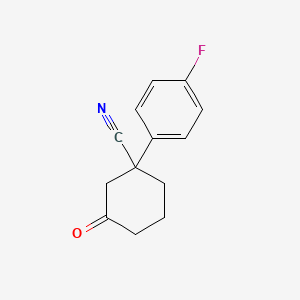
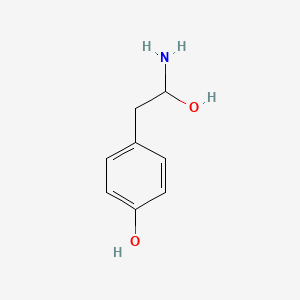
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
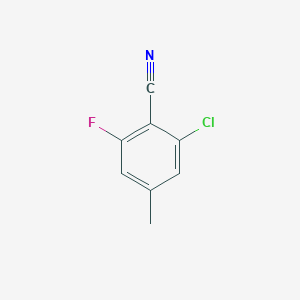
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
